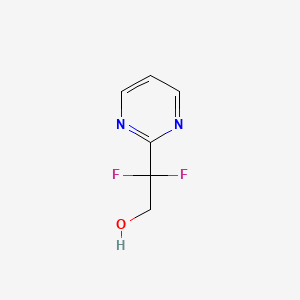

2-Pyrimidineethanol, beta,beta-difluoro-

Übersicht

Beschreibung

2-Pyrimidineethanol, beta,beta-difluoro- is a fluorinated derivative of pyrimidineethanol. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidineethanol, beta,beta-difluoro- typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as diethylaminosulfur trifluoride, is used to replace hydrogen atoms with fluorine atoms on the pyrimidine ring. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2-Pyrimidineethanol, beta,beta-difluoro- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrimidineethanol, beta,beta-difluoro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used to substitute the fluorine atoms.

Major Products Formed

Oxidation: Formation of 2-pyrimidineketone, beta,beta-difluoro-.

Reduction: Formation of 2-pyrimidineethanol, beta,beta-difluoro-.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Fluorinated Compounds

- 2-Pyrimidineethanol, beta,beta-difluoro- serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of fluorine into various chemical structures, which can improve their metabolic stability and lipophilicity.

Reactivity and Functionalization

- The compound's gem-difluorovinyl moiety makes it a formidable electrophile, enabling it to act as an irreversible inhibitor of certain enzymes. This property is particularly useful in developing new antiviral agents and enzyme inhibitors . For instance, derivatives of 2-Pyrimidineethanol have been investigated for their potential to inhibit thymidylate synthase, an important target in cancer therapy .

Biological Applications

Biochemical Probes

- Due to its unique structure, 2-Pyrimidineethanol, beta,beta-difluoro- is studied as a biochemical probe. Its interactions with biological targets can provide insights into metabolic pathways and enzyme mechanisms. The fluorination enhances binding affinities through stronger hydrogen bonds and electrostatic interactions.

Drug Development

- The compound has been explored for its potential in drug development. Research indicates that derivatives of 2-Pyrimidineethanol can be designed to modulate receptor activity or serve as enzyme inhibitors. For example, studies have shown promising results in synthesizing difluoro amino acids that could be integrated into peptide-based drugs .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, 2-Pyrimidineethanol, beta,beta-difluoro- is utilized for producing specialty chemicals with enhanced properties. Its stability and reactivity make it suitable for various applications in materials science and pharmaceuticals.

Case Studies

- Antiviral Agents Development

- Enzyme Inhibition Studies

- Synthesis of Fluorinated Amino Acids

Wirkmechanismus

The mechanism of action of 2-Pyrimidineethanol, beta,beta-difluoro- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pyrimidineethanol: Lacks the fluorine atoms, resulting in different chemical and biological properties.

2-Pyrimidineethanol, beta-fluoro-: Contains only one fluorine atom, leading to intermediate properties between the non-fluorinated and difluorinated compounds.

2-Pyrimidineethanol, beta,beta-trifluoro-: Contains three fluorine atoms, resulting in even greater stability and metabolic resistance.

Uniqueness

2-Pyrimidineethanol, beta,beta-difluoro- is unique due to its specific fluorination pattern, which imparts a balance of stability, reactivity, and biological activity. This makes it a valuable compound for various applications where these properties are desired.

Biologische Aktivität

2-Pyrimidineethanol, beta,beta-difluoro- is a fluorinated compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

2-Pyrimidineethanol, beta,beta-difluoro- is characterized by the presence of two fluorine atoms at the beta position of the pyrimidine ring. This modification can significantly influence its biological properties compared to non-fluorinated analogs.

Biological Activity Overview

The biological activity of 2-Pyrimidineethanol, beta,beta-difluoro- has been investigated in various contexts, including its role as a building block for bioactive molecules and its interaction with specific biological targets.

1. Enzymatic Activity

A study highlighted the compound's role as a substrate for human CCRF-CEM folypoly-gamma-glutamate synthetase. The enzymatic hydrolysis of beta,beta-difluoro-alpha-amino esters was reported, indicating potential applications in synthesizing fluorinated amino acids with high stereoselectivity .

2. Immunostimulatory Effects

Research indicated that certain derivatives of beta,beta-difluoro-alpha-amino acids exhibit immunostimulatory properties. For instance, a specific analog demonstrated enhanced activity as an immunostimulator, suggesting that modifications at the beta position can lead to improved biological responses .

Case Studies

Several case studies have explored the pharmacological implications of 2-Pyrimidineethanol, beta,beta-difluoro- and its derivatives:

Mechanistic Insights

The mechanism of action for 2-Pyrimidineethanol, beta,beta-difluoro- involves its interaction with specific receptors and enzymes. For example:

Eigenschaften

IUPAC Name |

2,2-difluoro-2-pyrimidin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8,4-11)5-9-2-1-3-10-5/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIHKFAVAKYWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.